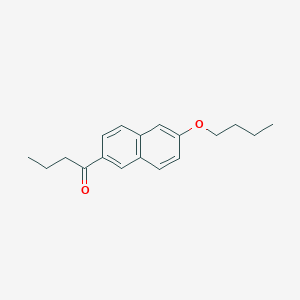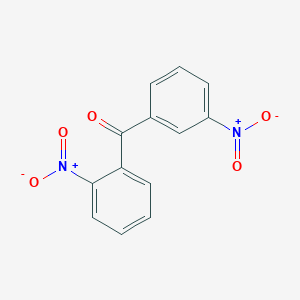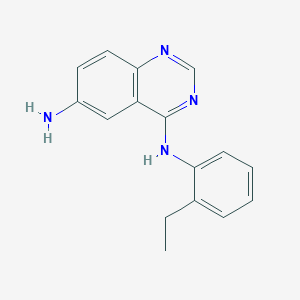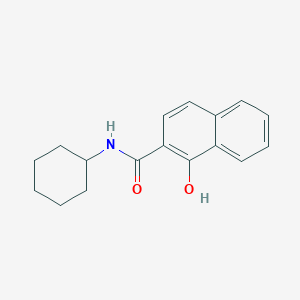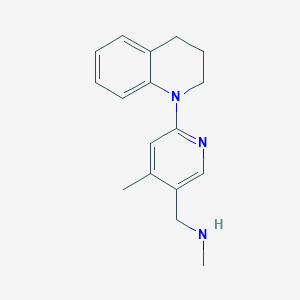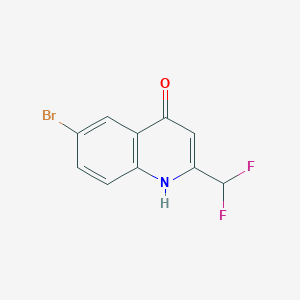
N,N-Bis(trimethylsilyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(trimethylsilyl)benzamide is a chemical compound characterized by the presence of two trimethylsilyl groups attached to a benzamide core. This compound is notable for its unique structural features and its utility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)benzamide can be synthesized through a solvent-controlled amidation of acid chlorides at room temperature. This method involves the use of an alkali-metal silyl-amide reagent, such as lithium hexamethyldisilazide (LiHMDS), which serves as a nitrogen source. The reaction proceeds through sequential silyl amidation of aroyl chlorides and nitrogen–silicon bond cleavage in a one-pot method, resulting in the formation of this compound in a very short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable and efficient synthetic routes, such as the aforementioned solvent-controlled amidation. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can also be employed to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic acyl substitution reactions, where nucleophiles such as organolithium and organomagnesium reagents attack the carbonyl group.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in direct alkylation reactions with methyl sulfides under transition metal-free conditions.
Organolithium and Organomagnesium Reagents: Employed in nucleophilic acyl substitution reactions.
Major Products Formed
The major products formed from these reactions include α-sulfenylated ketones and other substituted benzamides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N,N-Bis(trimethylsilyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of amides and imides.
Biology and Medicine: While specific biological applications are less documented, benzamide derivatives are known to exhibit biological activities, including antiplatelet and antimicrobial properties.
Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of N,N-Bis(trimethylsilyl)benzamide involves its role as a nucleophile in acyl substitution reactions. The trimethylsilyl groups enhance the nucleophilicity of the nitrogen atom, facilitating the attack on electrophilic carbonyl groups. This results in the formation of various substituted benzamides and other products .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dialkyl Benzamides: These compounds share a similar benzamide core but differ in the nature of the substituents on the nitrogen atom.
N-(Pyrimidin-2-yl)alkyl/arylamide Derivatives: These compounds are structurally similar but contain pyrimidinyl groups instead of trimethylsilyl groups.
Uniqueness
N,N-Bis(trimethylsilyl)benzamide is unique due to the presence of trimethylsilyl groups, which enhance its reactivity and utility in various chemical reactions. This makes it a valuable reagent in organic synthesis and other applications .
Propiedades
Número CAS |
38850-27-0 |
|---|---|
Fórmula molecular |
C13H23NOSi2 |
Peso molecular |
265.50 g/mol |
Nombre IUPAC |
N,N-bis(trimethylsilyl)benzamide |
InChI |
InChI=1S/C13H23NOSi2/c1-16(2,3)14(17(4,5)6)13(15)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clave InChI |
NZNWPMAKBWHOGU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(C(=O)C1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


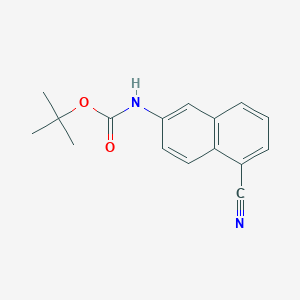
![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)



